3-Methoxyoxan-4-amine

Description

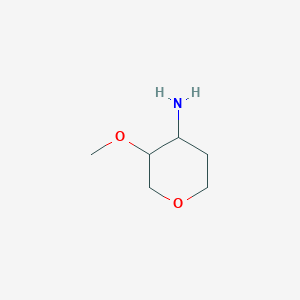

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxyoxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVYRLNUMZHWIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methoxyoxan-4-amine

Abstract

This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway to 3-Methoxyoxan-4-amine, a substituted tetrahydropyran scaffold of significant interest in medicinal chemistry. The synthesis is presented in two key stages: the α-methoxylation of a cyclic ketone precursor and the subsequent diastereoselective reductive amination. This document delves into the strategic considerations behind the chosen pathway, the mechanistic underpinnings of each transformation, and detailed, field-proven experimental protocols. It is intended for an audience of researchers, scientists, and drug development professionals seeking to construct this and related sp³-rich heterocyclic amines.

Introduction and Strategic Overview

Substituted tetrahydropyrans (oxanes) are privileged scaffolds found in a multitude of natural products and pharmaceutical agents. Their conformational pre-organization and ability to present substituents in well-defined spatial orientations make them attractive building blocks for drug discovery. This compound, in particular, presents a synthetically challenging yet valuable motif, combining a vicinal amino and methoxy substitution pattern that can engage in critical hydrogen bonding and other non-covalent interactions with biological targets.

The synthesis of this target molecule is most strategically approached via a two-step sequence starting from the commercially available and inexpensive tetrahydropyran-4-one.

Retrosynthetic Analysis:

Introduction: The Significance of the Oxane Scaffold

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 3-Methoxyoxan-4-amine

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of this compound. Given the limited availability of published data on this specific molecule, this guide synthesizes information from foundational chemical principles and data on analogous structures to provide a robust predictive profile.

The tetrahydropyran ring, systematically named oxane, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous natural products and pharmacologically active molecules, including anticancer agents and therapeutics for mood disorders.[2][3] The oxane ring acts as a stable, non-planar bioisostere for phenyl or cyclohexyl rings, often improving physicochemical properties such as solubility and metabolic stability. This compound, a disubstituted oxane, represents a potentially valuable, yet underexplored, building block for drug discovery. This guide provides a detailed exploration of its predicted characteristics to empower researchers in its synthesis and application.

Basic compound identifiers are cataloged in public databases.[4]

| Identifier | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Monoisotopic Mass | 131.09464 Da |

| SMILES | COC1COCCC1N |

| InChIKey | OHVYRLNUMZHWIK-UHFFFAOYSA-N |

| Predicted XlogP | -0.7 |

Part 1: Molecular Structure and Stereochemistry

The chemical behavior of this compound is fundamentally dictated by its three-dimensional structure. The oxane ring adopts a low-energy chair conformation, similar to cyclohexane, to minimize torsional and steric strain. Substituents on this ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Stereoisomerism

With chiral centers at the C3 and C4 positions, this compound can exist as two distinct diastereomers: cis and trans. Each diastereomer is a racemic mixture of two enantiomers.

-

Trans Isomers: (3S,4R)-3-methoxyoxan-4-amine and (3R,4S)-3-methoxyoxan-4-amine.

-

Cis Isomers: (3S,4S)-3-methoxyoxan-4-amine and (3R,4R)-3-methoxyoxan-4-amine.

The relative orientation of the methoxy and amine groups (axial/equatorial) in the most stable chair conformation will significantly influence the molecule's reactivity and biological interactions. For the trans isomer, a diaxial or diequatorial arrangement is possible. The diequatorial conformation is generally favored to minimize steric hindrance. For the cis isomer, one substituent must be axial and the other equatorial.

Part 2: Synthesis and Purification Strategies

While no specific synthesis for this compound is prominently published, established methodologies for creating substituted aminotetrahydropyrans provide a clear roadmap.[5][6][7] A logical and stereocontrolled approach would involve the functionalization of a dihydropyran precursor.

Proposed Synthetic Workflow

A robust strategy begins with 3,4-dihydro-2H-pyran, proceeding through epoxidation and subsequent regioselective aminolysis. This approach offers excellent control over the relative stereochemistry of the resulting amino alcohol, which can then be O-methylated.

Experimental Protocol: Synthesis of trans-3-Methoxyoxan-4-amine

Causality: This protocol is designed for stereocontrol. The epoxidation of the dihydropyran creates a reactive electrophilic intermediate. The subsequent nucleophilic attack by an amine equivalent (here, azide followed by reduction) proceeds via an Sₙ2 mechanism, resulting in a trans configuration of the hydroxyl and amino groups. Williamson ether synthesis is then used for methylation.

Step 1: Epoxidation of 3,4-Dihydro-2H-pyran

-

Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask cooled to 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Azide-mediated Ring Opening

-

Dissolve the crude epoxide (1.0 eq) in a solvent mixture of ethanol and water.

-

Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

-

Heat the mixture to reflux (approx. 80-90 °C) for 12-18 hours. Monitor by TLC.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine organic layers, dry, and concentrate to yield the crude azido alcohol.

Step 3: Reduction of the Azide

-

Dissolve the crude azido alcohol in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (typically 4-8 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield trans-4-aminooxan-3-ol.

Step 4: O-Methylation

-

Dissolve the amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate.

-

Dry the combined organic layers and concentrate.

Purification: The final product is a basic amine and can be purified using silica gel column chromatography with a mobile phase containing a small percentage of triethylamine (e.g., 0.5-1%) in a dichloromethane/methanol gradient to prevent peak tailing. Alternatively, the product can be precipitated as a hydrochloride salt by treating the free base with HCl in ether.

Part 3: Predicted Spectroscopic and Analytical Characterization

For a novel compound, predictive spectroscopic data is essential for characterization upon synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-OCH₃: A sharp singlet is expected around δ 3.3-3.5 ppm.

-

Ring Protons (-CH-O-): Protons on carbons adjacent to the ring oxygen (C2 and C6) will appear downfield, likely in the δ 3.5-4.0 ppm region.

-

Ring Protons (-CH₂-): The remaining methylene protons on the ring (C5) will be found further upfield, around δ 1.5-2.2 ppm.

-

-CH-N and -CH-O: The protons at C3 and C4 are diastereotopic and will appear as complex multiplets, likely between δ 2.8-3.4 ppm.

-

-NH₂: A broad singlet, typically in the δ 1.5-3.0 ppm range, which is exchangeable with D₂O.

-

Stereochemical Insight: The coupling constant (³J) between the protons on C3 and C4 will be critical for assigning stereochemistry. A large coupling constant (8-12 Hz) would suggest a trans-diaxial relationship, while smaller values (2-5 Hz) suggest cis or trans-equatorial/axial relationships.

-

-

¹³C NMR:

-

-OCH₃: A signal around δ 55-60 ppm.

-

C-O Ring Carbons: C2 and C6 will appear around δ 65-75 ppm.

-

C-N and C-O Substituted Carbons: C3 and C4 will be in the δ 50-70 ppm range.

-

C5 Ring Carbon: The remaining ring carbon will be the most upfield, likely δ 25-35 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features from the amine and ether functional groups.[8]

-

N-H Stretch: As a primary amine, two distinct, medium-intensity bands are expected in the 3400-3250 cm⁻¹ region.[8]

-

C-H Stretch: Aliphatic C-H stretching will appear just below 3000 cm⁻¹.

-

N-H Bend: A bending vibration for the primary amine should be visible around 1650-1580 cm⁻¹.[8]

-

C-O Stretch: A strong, characteristic C-O ether stretching band is expected in the 1150-1050 cm⁻¹ region.

-

C-N Stretch: A weaker C-N stretching band will be present in the 1250–1020 cm⁻¹ range.[8]

Mass Spectrometry (MS)

-

Molecular Ion: Electrospray ionization (ESI) in positive mode should readily show the protonated molecule [M+H]⁺ at m/z 132.10.

-

Fragmentation: Key fragmentation pathways would likely include:

-

Alpha-cleavage adjacent to the nitrogen atom.

-

Loss of the methoxy group (-OCH₃) or methanol (-CH₃OH).

-

Ring-opening fragmentation patterns characteristic of cyclic ethers and amines.

-

Part 4: Potential Applications in Drug Development

Substituted oxanes are sought-after motifs in drug design.[3] The this compound scaffold incorporates several features that are attractive for lead optimization campaigns.

-

Scaffold for Library Synthesis: The primary amine serves as a crucial chemical handle for diversification. It can be readily acylated, alkylated, or used in reductive amination to append a wide variety of side chains, enabling rapid exploration of the structure-activity relationship (SAR). Recent advances in C-H functionalization of aminotetrahydropyrans further expand the possibilities for creating highly substituted, value-added derivatives.[5][9][10]

-

Improved Physicochemical Properties: The inclusion of two oxygen atoms and a nitrogen atom in a small six-membered ring is expected to confer a degree of hydrophilicity (Predicted XlogP = -0.7)[4], which can be beneficial for improving the solubility and ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

-

Bioisosteric Replacement: The rigid, three-dimensional nature of the scaffold can be used to orient substituents in precise vectors, making it an excellent platform for mimicking peptide turns or replacing more metabolically labile groups.

-

Pharmacological Relevance: Substituted tetrahydropyrans have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[11][12] This precedent suggests that libraries built around the this compound core could yield novel therapeutic agents.

Part 5: Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. Therefore, handling precautions must be based on the properties of analogous chemical classes, namely aliphatic amines and ethers.

-

General Hazards: Aliphatic amines are often corrosive and can cause severe skin burns and eye damage.[13] They may also be respiratory irritants. Ethers like tetrahydropyran can form explosive peroxides upon prolonged exposure to air and light, although this is less of a concern for highly substituted derivatives.[14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[15]

-

Handling: Avoid inhalation of vapors or direct contact with skin and eyes.[16] In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

References

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - East China Normal University [pure.ecnu.edu.cn]

- 11. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 12. Mono-, di-, and triaryl substituted tetrahydropyrans as cyclooxygenase-2 and tumor growth inhibitors. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 15. cms9files.revize.com [cms9files.revize.com]

- 16. chemicea.com [chemicea.com]

Introduction: The Imperative of Precision in Molecular Characterization

An In-Depth Guide to the Molecular Structure Elucidation of 3-Methoxyoxan-4-amine: A Multi-Technique Spectroscopic and Crystallographic Approach

In the landscape of drug discovery and materials science, the precise three-dimensional structure of a molecule is not a mere academic detail; it is the fundamental determinant of its function, activity, and safety. This compound, a substituted tetrahydropyran (oxane) ring, represents a class of heterocyclic scaffolds prevalent in medicinal chemistry. Its structure, characterized by a cyclic ether, a primary amine, and a methoxy group, presents a fascinating challenge for structural elucidation. The presence of two adjacent chiral centers at the C3 and C4 positions means the molecule can exist as four distinct stereoisomers. As biological systems are exquisitely stereospecific, distinguishing between these isomers is paramount.

This guide provides a comprehensive, field-proven strategy for the unambiguous determination of the constitution and configuration of this compound. As a Senior Application Scientist, my approach is rooted in a philosophy of orthogonal validation, where data from multiple independent techniques converge to build an irrefutable structural proof. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, demonstrating how a logical, integrated workflow transforms spectral data into a precise molecular reality.

Section 1: Foundational Analysis - The Molecular Formula and Degree of Unsaturation

Before any detailed structural mapping, the first objective is to establish the elemental composition. This is the bedrock upon which all subsequent analysis is built.

High-Resolution Mass Spectrometry (HRMS)

Causality: High-Resolution Mass Spectrometry is the definitive technique for determining a molecule's elemental formula. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the assigned formula.[1]

An ESI-TOF (Electrospray Ionization - Time of Flight) instrument in positive ion mode is ideal. The "soft" ionization of ESI typically preserves the molecule, generating a prominent protonated molecular ion [M+H]⁺.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in the positive ion mode over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured accurate mass to the theoretical mass for the proposed formula, C₆H₁₃NO₂. The difference should be within a narrow tolerance, typically < 5 ppm.

| Ion Species | Proposed Formula | Theoretical m/z |

| [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.1019 |

| [M+Na]⁺ | C₆H₁₃NNaO₂⁺ | 154.0838 |

Table 1: Predicted HRMS data for this compound. Data derived from PubChem.[2]

Degree of Unsaturation (DoU)

With the formula C₆H₁₃NO₂ confirmed, the Degree of Unsaturation can be calculated to infer the presence of rings or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 6 + 1 - (13/2) + (1/2) = 1

A DoU of 1 is consistent with the presence of a single ring and no double bonds (outside of potential carbonyls, which are ruled out by the formula), strongly supporting the proposed oxane ring structure.

Section 2: Nuclear Magnetic Resonance (NMR) - Assembling the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution.[3] A suite of 1D and 2D experiments provides a complete picture of the proton and carbon environments and their relationships.

¹H and ¹³C NMR Spectroscopy: The Initial Scan

Causality: One-dimensional NMR spectra provide an initial census of the hydrogen and carbon atoms in the molecule. The chemical shift of each nucleus is indicative of its local electronic environment, the integration of ¹H signals reveals the relative number of protons, and the multiplicity (splitting pattern) provides information about neighboring protons.

| Position | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) | Rationale |

| -OC H₃ | ~3.4 | s | 3H | ~55-60 | Methoxy group, singlet, deshielded by oxygen. |

| H-2 | 3.5 - 4.0 | m | 2H | ~65-70 | Protons on carbon adjacent to ring oxygen.[4][5] |

| H-3 | 3.2 - 3.6 | m | 1H | ~75-80 | Methine proton deshielded by both ether oxygen and methoxy group. |

| H-4 | 2.8 - 3.2 | m | 1H | ~50-55 | Methine proton adjacent to the electron-withdrawing amine group.[6] |

| H-5 | 1.5 - 2.0 | m | 2H | ~25-30 | Methylene protons on the aliphatic portion of the ring. |

| H-6 | 3.6 - 4.1 | m | 2H | ~60-65 | Protons on carbon adjacent to ring oxygen.[4][5] |

| -NH ₂ | 1.0 - 3.0 | br s | 2H | - | Primary amine protons, often a broad singlet due to exchange.[7][8] |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

2D NMR: Connecting the Dots

Causality: While 1D NMR provides the pieces, 2D NMR experiments reveal how they are connected. This multi-dimensional approach is essential for unambiguously assembling the molecular structure.

Workflow for 2D NMR Analysis

Caption: Logical workflow for NMR-based structure elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the primary method for assigning carbon resonances.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9] For this compound, COSY will reveal the entire spin system of the oxane ring, showing correlations from H-2 through H-3, H-4, H-5, and H-6. The methoxy protons will show no COSY correlations, confirming they are an isolated methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the full structure. It reveals correlations between protons and carbons that are two or three bonds away.[10][11]

-

Key Diagnostic Correlation: A cross-peak between the methoxy protons (~3.4 ppm) and the C-3 carbon (~75-80 ppm) is definitive proof that the methoxy group is attached to C-3.

-

Framework Confirmation: Correlations from H-4 to carbons C-2 and C-6, and from H-2 to C-4, would further solidify the ring connectivity.

-

| Key HMBC Correlations | |

| Proton(s) | Correlated Carbon(s) |

| -OC H₃ | C-3 |

| H-2 | C-3, C-6 |

| H-4 | C-2, C-5, C-6 |

| H-6 | C-2, C-5 |

Table 3: Crucial HMBC correlations for confirming the structure of this compound.

Section 3: Mass Spectrometry (MS) Fragmentation Analysis

Causality: While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides structural clues by breaking the molecule apart in a controlled manner and analyzing the resulting fragments.[12] The fragmentation pattern is a molecular fingerprint that can be used to confirm the proposed connectivity.

Protocol: MS/MS Fragmentation Analysis

-

Ion Selection: In a tandem mass spectrometer (e.g., Q-TOF or Orbitrap), the [M+H]⁺ ion (m/z 132.1) is mass-selected in the first stage.

-

Collision-Induced Dissociation (CID): The selected ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy, causing the ions to fragment.

-

Fragment Analysis: The fragment ions are analyzed in the second stage of the mass spectrometer.

Predicted Fragmentation Pathway A primary fragmentation is the loss of a methyl radical from the methoxy group, a common pathway for such compounds.[13] Another likely fragmentation is α-cleavage, the breaking of a bond adjacent to the nitrogen atom, which is a site of ionization.

| Fragment m/z | Proposed Loss | Fragment Structure |

| 117.0784 | Loss of •CH₃ | [M+H-CH₃]⁺ |

| 101.0835 | Loss of •OCH₃ | [M+H-OCH₃]⁺ |

| 115.0757 | Loss of NH₃ | [M+H-NH₃]⁺ |

Table 4: Predicted major fragment ions of protonated this compound in MS/MS.

Section 4: Infrared (IR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[14][15] It serves as an excellent orthogonal check to the structural features deduced from NMR and MS.

Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or, more commonly, using an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: A background spectrum of the empty crystal/air is collected.

-

Sample Scan: The sample spectrum is collected and ratioed against the background.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂)[7] |

| 2950-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂)[16] |

| 1250-1020 | C-N Stretch | Aliphatic Amine[7] |

| 1150-1085 | C-O-C Asymmetric Stretch | Cyclic Ether[17] |

Table 5: Characteristic IR absorption bands expected for this compound.

Section 5: The Gold Standard: Single-Crystal X-ray Crystallography

Causality: While the combination of NMR and MS provides a highly confident structural assignment, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the electron density of a molecule.[18] It is the ultimate arbiter of molecular structure, revealing not only the connectivity but the precise bond lengths, bond angles, and, most critically, the absolute stereochemistry.[18][19]

Workflow for X-ray Crystallography

Caption: The workflow for single-crystal X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most challenging step is growing a single, high-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.[18][20]

-

Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[21]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise structure.[20]

The output is a definitive 3D model that confirms the cis or trans relationship between the methoxy and amine groups and determines the absolute R/S configuration at both C3 and C4, such as (3S, 4R).[22]

Conclusion: A Synthesis of Evidence

The elucidation of this compound's structure is a testament to the power of a multi-faceted analytical approach. The process begins with HRMS to lock down the elemental formula and proceeds to a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) to meticulously map the atomic connectivity. MS/MS fragmentation and FTIR serve as rapid, orthogonal checks that corroborate the proposed framework. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure, resolving all stereochemical questions. This rigorous, self-validating workflow ensures the highest degree of scientific integrity, delivering the certainty required for advanced applications in research and development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. PubChemLite - this compound (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. HMBC: Significance and symbolism [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijcmas.com [ijcmas.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-Ray Crystallography of Agonist/Antagonist-Bound Receptors | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cenmed.com [cenmed.com]

Spectroscopic Unveiling of 3-Methoxyoxan-4-amine: A Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Methoxyoxan-4-amine, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive methodologies based on established spectroscopic principles to offer a detailed characterization of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic properties of this molecule for its identification, characterization, and further investigation.

Introduction: The Structural Elucidation Challenge

This compound (C₆H₁₃NO₂) is a substituted tetrahydropyran ring, featuring a methoxy group at the 3-position and an amine group at the 4-position. The precise and unambiguous confirmation of its molecular structure is a prerequisite for any meaningful scientific study. Spectroscopic techniques are the cornerstone of such structural elucidation, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.

This guide addresses the current gap in experimental data by providing a robust, predicted spectroscopic profile. The subsequent sections will delve into the theoretical underpinnings of the expected NMR, IR, and MS data, offering insights into the causal relationships between the molecular structure and its spectral output. This approach not only provides a valuable reference for the future acquisition of experimental data but also serves as a pedagogical tool for understanding the application of spectroscopic principles to novel chemical entities.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The predicted mass spectrum of this compound provides crucial information about its molecular weight and potential fragmentation patterns, aiding in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for obtaining the mass spectrum of a small molecule like this compound would involve the following steps:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Predicted Mass Spectrum Data

The predicted mass spectral data for this compound, based on its molecular formula C₆H₁₃NO₂, is summarized in the table below. The monoisotopic mass of the molecule is 131.0946 g/mol .

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 132.1020 |

| [M+Na]⁺ | 154.0839 |

| [M]⁺˙ | 131.0946 |

| [M-H]⁻ | 130.0871 |

| [M+HCOO]⁻ | 176.0928 |

Table 1: Predicted m/z values for various adducts and the molecular ion of this compound. Data is based on predictions from publicly available chemical databases.[1]

Interpretation of the Predicted Mass Spectrum

The molecular ion peak ([M]⁺˙) is expected at an m/z of approximately 131. This peak, corresponding to the intact molecule with one electron removed, is a key indicator of the compound's molecular weight.

Fragmentation Pathways: The molecular ion of this compound is expected to undergo characteristic fragmentation, providing further structural information. Common fragmentation patterns for ethers and amines include alpha-cleavage. For instance, cleavage of the C-C bond adjacent to the nitrogen atom or the oxygen atom would lead to the formation of stable carbocations.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary amine and ether functional groups, as well as the alkane backbone.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining an IR spectrum is as follows:

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with the sample at the surface. The attenuated beam is then directed to a detector.

-

Spectrum Generation: The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3250 | N-H Stretch | Primary Amine | Medium |

| 2960-2850 | C-H Stretch | Alkane | Strong |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium |

| 1470-1430 | C-H Bend | Alkane | Medium |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium |

| 1150-1085 | C-O-C Stretch (Asymmetric) | Ether | Strong |

| 910-665 | N-H Wag | Primary Amine | Broad |

Table 2: Predicted characteristic infrared absorption bands for this compound. The wavenumber ranges are based on established correlations for organic functional groups.[2]

Interpretation of the Predicted IR Spectrum

The presence of a primary amine (-NH₂) group is expected to be confirmed by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[2] A bending vibration for the N-H bond should also be observable in the 1650-1580 cm⁻¹ range.[2]

The ether linkage (C-O-C) will be evident from a strong, characteristic C-O stretching band, typically in the 1150-1085 cm⁻¹ region.[2] The aliphatic nature of the molecule will be represented by strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound provide a wealth of information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A standard NMR experiment would be conducted as follows:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to avoid solvent interference in the ¹H NMR spectrum.

-

Data Acquisition: The sample is placed in a strong, uniform magnetic field within the NMR spectrometer. A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.

-

Spectrum Generation: The FID is Fourier transformed to produce the NMR spectrum, which plots signal intensity against chemical shift (in parts per million, ppm).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The predicted chemical shifts, multiplicities, and coupling constants are summarized below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (axial) | ~3.8 | dd | 1H |

| H-2 (equatorial) | ~3.4 | dd | 1H |

| H-3 | ~3.2 | m | 1H |

| H-4 | ~2.8 | m | 1H |

| H-5 (axial) | ~1.5 | m | 1H |

| H-5 (equatorial) | ~1.9 | m | 1H |

| H-6 (axial) | ~3.9 | dd | 1H |

| H-6 (equatorial) | ~3.5 | dd | 1H |

| -OCH₃ | ~3.3 | s | 3H |

| -NH₂ | ~1.6 (broad) | s | 2H |

Table 3: Predicted ¹H NMR data for this compound. Chemical shifts are estimates based on typical values for similar structural motifs. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and dd (doublet of doublets).

Interpretation of the Predicted ¹H NMR Spectrum

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet at approximately 3.3 ppm, integrating to three protons. The amine protons (-NH₂) will likely appear as a broad singlet around 1.6 ppm, and its chemical shift can be highly dependent on the solvent and concentration. This peak would disappear upon the addition of D₂O due to proton exchange.

The protons on the tetrahydropyran ring will exhibit more complex splitting patterns due to geminal and vicinal coupling. The protons on carbons adjacent to the oxygen atom (C-2 and C-6) will be the most downfield-shifted due to the deshielding effect of the oxygen. The protons on C-3 and C-4, being adjacent to the methoxy and amine groups respectively, will also be shifted downfield compared to the C-5 protons. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound will show six distinct signals, one for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~68 |

| C-3 | ~78 |

| C-4 | ~52 |

| C-5 | ~30 |

| C-6 | ~65 |

| -OCH₃ | ~56 |

Table 4: Predicted ¹³C NMR chemical shifts for this compound.

Interpretation of the Predicted ¹³C NMR Spectrum

The carbons directly bonded to oxygen (C-2, C-3, and C-6) are expected to have the largest chemical shifts, appearing in the downfield region of the spectrum. The carbon of the methoxy group (-OCH₃) will also be in this region. The carbon bearing the amine group (C-4) will be shifted downfield compared to a simple alkane but less so than the oxygen-bearing carbons. The C-5 carbon, being the most shielded, will appear at the most upfield position.

Visualizations

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its spectroscopic characterization.

Figure 1: 2D structure of this compound.

Figure 2: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has presented a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have constructed a detailed and informative profile of this molecule. The predicted data, including m/z values, characteristic IR absorption bands, and ¹H and ¹³C NMR chemical shifts, provide a robust framework for the identification and structural elucidation of this compound. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate the spectroscopic features of this compound and to confidently interpret future experimental data. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the predicted structural features, paving the way for the further exploration of the chemical and biological properties of this compound.

References

An In-depth Technical Guide to 3-Methoxyoxan-4-amine: A Scaffold of Interest in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that offer unique three-dimensional diversity and desirable physicochemical properties is paramount. 3-Methoxyoxan-4-amine, a substituted tetrahydropyran derivative, represents an intriguing yet underexplored structural motif. This technical guide provides a comprehensive analysis of this compound, including its chemical identity, physicochemical properties, and a discussion of its potential applications in medicinal chemistry. While public domain data on this specific molecule is limited, we will extrapolate its potential significance by examining the well-established roles of its core components—the oxane ring and substituted amine functionalities—in the design of modern therapeutics. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage novel building blocks in their synthetic and discovery programs.

Core Identification and Physicochemical Properties

This compound is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methoxy and an amine group on adjacent carbons. The stereochemistry of these substituents significantly influences its biological activity and interaction with target proteins.

The primary stereoisomer of interest is (3S,4R)-3-methoxyoxan-4-amine.

-

IUPAC Name: (3S,4R)-3-methoxyoxan-4-amine[1]

-

CAS Number: 1523530-32-6[1]

-

Molecular Weight: 131.17 g/mol [1]

A summary of the core physicochemical data for this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (3S,4R)-3-methoxyoxan-4-amine | [1] |

| CAS Number | 1523530-32-6 | [1] |

| Molecular Formula | C6H13NO2 | [1][2] |

| Molecular Weight | 131.17 g/mol | [1] |

| Canonical SMILES | COC1COCCC1N | [2] |

| InChIKey | OHVYRLNUMZHWIK-UHFFFAOYSA-N | [2] |

The Oxane Moiety: A Privileged Scaffold in Drug Design

The oxane, or tetrahydropyran, ring is a prevalent scaffold in medicinal chemistry. Its saturated, non-planar structure provides access to three-dimensional chemical space, a desirable feature for enhancing selectivity and improving pharmacokinetic profiles. Unlike its aromatic counterparts, the oxane ring can adopt various chair and boat conformations, allowing for precise spatial positioning of substituents to optimize interactions with biological targets.

The incorporation of an oxygen atom within the ring introduces polarity and the potential for hydrogen bonding, which can enhance aqueous solubility and modulate lipophilicity. The replacement of a carbon atom with oxygen in a cyclohexane ring to form an oxane can lead to improved metabolic stability and reduced off-target effects.

Synthesis Strategies: A Proposed Retrosynthetic Analysis

A hypothetical synthetic workflow is depicted below:

Caption: Proposed synthetic logic for this compound.

Experimental Protocol (Hypothetical):

-

Stereoselective Epoxidation: A suitable cyclic alkene precursor would undergo stereoselective epoxidation to introduce the epoxide ring with the desired stereochemistry.

-

Regio- and Stereoselective Ring Opening: The epoxide intermediate would then be subjected to a ring-opening reaction. The choice of nucleophile (e.g., sodium azide or sodium nitrite) and reaction conditions would be critical to ensure the correct regioselectivity (attack at the C4 position) and stereoselectivity (inversion of configuration) to set the stereocenters for the final product.

-

Reduction: The resulting azide or nitro intermediate would then be reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (H2 over Palladium) or with a reducing agent like lithium aluminum hydride.

-

Introduction of the Methoxy Group: The methoxy group could be introduced at an earlier stage on the cyclic alkene precursor or through a separate reaction on an intermediate with a hydroxyl group at the C3 position, followed by methylation.

Applications in Drug Discovery and Medicinal Chemistry

The true potential of this compound lies in its application as a versatile building block in drug discovery. The presence of a primary amine allows for a wide range of subsequent chemical modifications, enabling its incorporation into larger, more complex molecules.

A Scaffold for Novel Chemical Entities

The this compound core can serve as a central scaffold to which various functional groups can be appended. The amine can be derivatized to form amides, sulfonamides, ureas, and other functional groups commonly found in bioactive molecules. The oxane ring and its substituents provide a defined three-dimensional orientation for these appended groups, which can be crucial for high-affinity binding to protein targets.

Modulation of Physicochemical Properties

The introduction of the this compound moiety into a drug candidate can significantly impact its physicochemical properties:

-

Solubility: The polar nature of the oxane ring and the amine group can enhance aqueous solubility.

-

Lipophilicity: The overall lipophilicity (logP) can be fine-tuned by derivatization of the amine group.

-

Basicity (pKa): The pKa of the amine will be influenced by the electron-withdrawing effect of the methoxy group and the oxane oxygen, potentially leading to a lower pKa compared to a simple cycloalkylamine. This can be advantageous in reducing unwanted interactions with off-targets like the hERG channel.

The logical flow of utilizing such a scaffold in a drug discovery program is illustrated below:

Caption: Role of this compound in a drug discovery workflow.

Analogies to Other Privileged Structures

The utility of substituted cyclic ethers in drug design is well-documented. For instance, oxetanes have been successfully employed to improve the properties of drug candidates[3][4]. Similarly, substituted piperidines and other nitrogen-containing heterocycles are ubiquitous in approved drugs. This compound combines features of these privileged structures, offering a unique combination of a polar heterocyclic ring with a readily functionalizable amine.

Conclusion

While this compound is not yet a widely reported scaffold in the scientific literature, its structural features suggest significant potential as a valuable building block for medicinal chemistry. The combination of a three-dimensional oxane ring with a modifiable amine group provides a platform for the synthesis of novel chemical entities with potentially favorable physicochemical and pharmacokinetic properties. As the demand for new and diverse molecular architectures in drug discovery continues to grow, it is anticipated that scaffolds such as this compound will garner increasing interest from the research community. Further exploration of its synthesis and application is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

Discovery and isolation of "3-Methoxyoxan-4-amine"

An In-Depth Technical Guide to the Synthesis, Isolation, and Potential Applications of 3-Methoxyoxan-4-amine

Abstract

The oxane (tetrahydropyran) scaffold is a privileged structure in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][2] When substituted with key functional groups like amines and methoxy moieties, the resulting molecule becomes a highly valuable building block for drug discovery. This guide provides a comprehensive technical overview of this compound, a chiral molecule with significant potential in the development of novel therapeutics. Due to the limited specific literature on this exact compound, this document presents a proposed, scientifically-grounded pathway for its stereoselective synthesis, isolation, and characterization. It further explores the potential applications of this scaffold in drug development, drawing upon established principles of medicinal chemistry.

Introduction: The Strategic Value of the this compound Scaffold

The pursuit of novel chemical entities with drug-like properties is a cornerstone of modern pharmaceutical research. The this compound structure represents a convergence of three key pharmacophoric elements, each contributing distinct and valuable attributes to a potential drug candidate.

-

The Oxane Ring: As a saturated heterocycle, the tetrahydropyran (oxane) ring is a significant departure from the flat, aromatic rings common in many legacy drugs. Its three-dimensional, sp³-rich character can lead to improved aqueous solubility and provides vectors for substitution into unexplored chemical space.[3] The oxygen atom acts as a hydrogen bond acceptor, influencing molecular conformation and interactions with biological targets.[4]

-

The Methoxy Group (-OCH₃): Far from being a simple methyl ether, the methoxy group is a powerful modulator of a molecule's properties. It can enhance ligand-target binding, improve metabolic stability, and favorably alter physicochemical parameters.[5][6] Its presence can increase solubility and serve as a "scout" for exploring protein binding pockets without significantly increasing lipophilicity.[7]

-

The Primary Amine (-NH₂): The amine group is fundamental to the biological activity of countless pharmaceuticals, acting as a key site for ionic interactions and hydrogen bonding.[8][9] As a primary amine, it serves as a crucial synthetic handle for further derivatization, allowing for the construction of diverse compound libraries.[] While the basicity of amines can sometimes be a liability, its modulation is a key strategy in drug design.[11]

The combination of these three motifs in a defined stereochemical arrangement makes this compound a compelling scaffold for researchers aiming to develop next-generation therapeutics with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Proposed Stereoselective Synthesis Pathway

The causality behind this choice is the high degree of stereocontrol offered by cycloaddition reactions, which is critical for producing a single, desired stereoisomer, a fundamental requirement in modern drug development.

Experimental Protocol: Proposed Synthesis

-

Step 1: Asymmetric Hetero-Diels-Alder Reaction.

-

To a solution of a chiral catalyst (e.g., a Jacobsen-type Cr(III)-salen complex) in a suitable solvent (e.g., dichloromethane) at -20 °C, add Danishefsky's diene.

-

Slowly add a glyoxylate-derived aldehyde. The choice of aldehyde is crucial for installing a precursor to the amine functionality.

-

Stir the reaction for 24-48 hours, monitoring by TLC for the consumption of the starting materials.

-

Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting dihydropyranone intermediate by flash column chromatography. This key step sets the stereochemistry of the methoxy- and future amino-bearing carbons.[15]

-

-

Step 2: Reduction and Stereoselective Hydroxylation.

-

Dissolve the purified dihydropyranone in methanol.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C to reduce the ketone.

-

Following reduction, perform a stereoselective dihydroxylation of the double bond using an appropriate reagent (e.g., OsO₄ with NMO as a co-oxidant) to install the necessary hydroxyl groups with defined stereochemistry.

-

-

Step 3: Methoxy Group Installation and Azide Introduction.

-

Protect the less hindered hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS).

-

Convert the remaining hydroxyl group to the methoxy ether using Williamson ether synthesis (e.g., sodium hydride followed by methyl iodide).

-

Deprotect the silyl ether.

-

Activate the newly revealed hydroxyl group (e.g., by converting it to a mesylate or tosylate) and displace it with sodium azide (NaN₃) via an Sₙ2 reaction. This step inverts the stereocenter, a critical consideration in the overall synthetic design.

-

-

Step 4: Reduction of the Azide to the Primary Amine.

-

Dissolve the azide intermediate in a solvent such as methanol or THF.

-

Perform a reduction of the azide to the primary amine. A common and clean method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[16]

-

After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Caption: Proposed workflow for the stereoselective synthesis of this compound.

Isolation and Purification

The isolation and purification of a chiral amine from a complex reaction mixture requires a multi-step approach to ensure high chemical and enantiomeric purity. The following protocol is designed to be a self-validating system, where each step's success is confirmed analytically before proceeding.

Experimental Protocol: Isolation and Purification

-

Initial Extraction:

-

Following the final reaction step, perform a liquid-liquid extraction. Basify the aqueous solution with 1M NaOH to ensure the amine is in its free base form.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

-

-

Flash Column Chromatography:

-

Purify the crude material using flash column chromatography on silica gel.

-

A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) and a small amount of a basic modifier (e.g., triethylamine, ~1%) is recommended. The triethylamine prevents the amine from streaking on the acidic silica gel.

-

Collect fractions and analyze by TLC to isolate the product.

-

-

Chiral Resolution (if necessary):

-

If the synthesis results in a mixture of enantiomers, chiral resolution is required. Two common methods are diastereomeric salt crystallization and preparative chiral HPLC.[17][18]

-

Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) in a suitable solvent.[] The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized. The pure enantiomer is then recovered by treating the salt with a base.[18]

-

Preparative Chiral HPLC: This is a direct and highly effective method. The purified racemic mixture is injected onto a preparative chiral column (e.g., a polysaccharide-based stationary phase). An appropriate mobile phase (often a mixture of hexane and isopropanol) is used to separate the enantiomers, which are collected as distinct fractions.[20]

-

Caption: General workflow for the isolation and purification of chiral amines.

Structural Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemistry of the final compound.

| Analytical Technique | Purpose | Expected Data/Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | ¹H NMR: Characteristic shifts for the methoxy protons (-OCH₃), protons on the oxane ring, and the amine protons (-NH₂). Coupling constants will help determine the relative stereochemistry (axial vs. equatorial positions). ¹³C NMR: Distinct signals for each carbon atom in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | A high-resolution mass spectrometry (HRMS) analysis (e.g., ESI-TOF) should show the molecular ion peak corresponding to the exact mass of C₆H₁₃NO₂. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the N-H stretch of the primary amine, C-O stretches of the ether and the oxane ring, and C-H stretches. |

| Chiral HPLC | Determination of enantiomeric purity (e.g., enantiomeric excess, ee). | Using an analytical chiral column, the purified enantiomer should appear as a single peak, while the racemic mixture would show two well-resolved peaks. |

Potential Applications in Drug Development

The this compound scaffold is a versatile building block that can be incorporated into larger molecules to enhance their drug-like properties. Its utility lies in its ability to serve as a polar, three-dimensional replacement for less desirable groups, or as a starting point for further chemical elaboration.

-

Scaffold for Novel Therapeutics: The primary amine serves as a reactive handle for coupling to carboxylic acids, aldehydes (via reductive amination), or other electrophiles, enabling the rapid synthesis of libraries of drug candidates for screening.

-

Modulation of Physicochemical Properties: Incorporating this motif can improve aqueous solubility and metabolic stability while modulating the basicity of the molecule. The electron-withdrawing effect of the oxane oxygen can lower the pKa of the amine compared to a simple alkyl amine, which can be advantageous for cell permeability and reducing hERG liability.[2]

-

Bioisosteric Replacement: The 3-methoxy-4-amino-oxane moiety can be used as a bioisostere for other groups, such as a substituted piperidine or morpholine, to optimize binding interactions, alter ADME properties, or secure novel intellectual property.

Caption: Logical relationship of the scaffold in a drug discovery program.

Conclusion

While "this compound" may not yet be a widely documented compound, its constituent parts—the oxane ring, methoxy group, and primary amine—are all well-established and highly valued motifs in medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization. By leveraging established, stereoselective synthetic strategies, researchers can access this promising building block. Its unique combination of three-dimensionality, polarity, and synthetic versatility makes it an attractive scaffold for the development of novel therapeutics with potentially superior physicochemical and pharmacokinetic profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tetrahydropyran synthesis [organic-chemistry.org]

- 15. Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 20. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 3-Methoxyoxan-4-amine

Introduction

3-Methoxyoxan-4-amine, a substituted oxane derivative, represents a class of heterocyclic compounds of increasing interest in medicinal chemistry and materials science. The oxane scaffold, a saturated six-membered ring containing an oxygen atom, is a prevalent motif in numerous natural products and synthetic molecules, offering a unique combination of polarity and three-dimensional structure. Understanding the fundamental physical characteristics of novel derivatives like this compound is a critical prerequisite for its application in drug development and chemical synthesis. This guide provides an in-depth overview of the determination of two key physical properties: melting point and boiling point, grounded in established experimental methodologies.

Physicochemical Properties of this compound

The physical state and thermal behavior of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, the presence of both a methoxy and an amine group on the oxane ring introduces polarity and the capacity for hydrogen bonding, which are expected to significantly influence its melting and boiling points.

A review of available data for a stereoisomer of the target compound, (3R,4S)-3-methoxyoxan-4-amine, provides a boiling point, while the melting point has not been empirically reported. This necessitates a detailed examination of the methodologies required for the precise determination of these parameters.

| Physical Property | Reported Value | Method of Determination |

| Boiling Point | 188.5 ± 40.0 °C at 760 mmHg | Not Specified |

| Melting Point | Not Available | To be Determined |

Table 1: Summary of available physical property data for (3R,4S)-3-methoxyoxan-4-amine.

Experimental Determination of Physical Characteristics

The following sections detail the authoritative protocols for the experimental determination of the melting and boiling points of this compound. The choice of method is guided by the sample's physical state at ambient temperature and the required precision.

Melting Point Determination

Given that the melting point of this compound is not documented, an experimental determination is necessary. The compound's structure suggests it is likely to be a solid at room temperature, making melting point analysis a key characterization step. Two primary methods are recommended: the traditional capillary method for its simplicity and the more advanced Differential Scanning Calorimetry (DSC) for its high precision and thermodynamic insights.

This method relies on the visual observation of the phase transition from solid to liquid within a heated capillary tube.

Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[1][2][3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Rapid Determination (Optional): A preliminary rapid heating is performed to estimate the approximate melting range.[2][4]

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C per minute) starting from a temperature approximately 15-20 °C below the estimated melting point.[2][3]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a transparent liquid is the completion of melting. This range is reported as the melting point.[2][3]

Causality in Experimental Choices: The slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate melting range. A broad melting range can indicate the presence of impurities.

Diagram of Capillary Melting Point Determination Workflow:

Capillary Melting Point Workflow

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate and reproducible determination of the melting point, referred to as the melting temperature (Tm).

Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. A reference pan is left empty.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 2-10 °C/min).

-

Thermal Scan: The temperature of the cell is increased linearly over time. The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The melting of the sample is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Causality in Experimental Choices: The use of a reference pan allows for the precise measurement of the heat capacity change of the sample during its phase transition, leading to a more accurate determination of the melting temperature compared to visual methods. DSC can also reveal other thermal events, such as polymorphism or decomposition.

Diagram of DSC Experimental Workflow:

DSC Melting Point Analysis Workflow

Boiling Point Determination

The reported boiling point of 188.5 ± 40.0 °C suggests that this compound is a liquid at temperatures significantly above ambient conditions. For precise determination, especially when only small quantities of the substance are available, a micro boiling point method is highly suitable.

This technique is advantageous as it requires only a small amount of the liquid sample.

Protocol:

-

Apparatus Assembly: A small amount of liquid this compound is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block.[5]

-

Observation of Bubbling: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.[5]

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Causality in Experimental Choices: The principle of this method is based on the equilibrium between the vapor pressure of the liquid and the external pressure. The continuous stream of bubbles indicates that the vapor pressure of the liquid equals the external pressure. As the liquid cools, the point at which it enters the capillary tube signifies the temperature at which the external pressure just exceeds the vapor pressure, which is the boiling point.

Diagram of Micro Boiling Point Determination Workflow:

Micro Boiling Point Determination

Conclusion

The precise determination of physical characteristics such as melting and boiling points is a cornerstone of chemical and pharmaceutical research. For this compound, while a boiling point for one of its stereoisomers has been reported, the melting point remains to be experimentally determined. The protocols outlined in this guide, from the straightforward capillary melting point method to the more sophisticated Differential Scanning Calorimetry and the efficient micro boiling point determination, provide a robust framework for the comprehensive physicochemical characterization of this and other novel compounds. Adherence to these standardized methods ensures the generation of reliable and reproducible data, which is essential for advancing drug discovery and development efforts.

References

Solubility Profile of 3-Methoxyoxan-4-amine: A Predictive and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences bioavailability, process development, and formulation design. This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-Methoxyoxan-4-amine (PubChem CID: 43608858), a heterocyclic amine with potential applications as a building block in medicinal chemistry. Due to the absence of specific experimental solubility data in publicly available literature, this document establishes a scientifically grounded, predictive solubility profile based on the molecule's structural features and established chemical principles. Furthermore, we present a detailed, industry-standard experimental protocol for the quantitative determination of its solubility, empowering researchers to generate the precise data required for their development pipelines.

Introduction: The Critical Role of Solubility

This compound is a substituted tetrahydropyran (also known as oxane) derivative. The tetrahydropyran ring is a common scaffold in many natural products and pharmaceutical compounds, valued for its favorable metabolic stability and conformational properties.[1][2][3] The presence of a primary amine and a methoxy group introduces key functional handles for further chemical modification and imparts specific physicochemical characteristics that govern its behavior in various solvent systems.

Understanding the solubility of a compound like this compound is paramount for several reasons in the drug development lifecycle:

-

Process Chemistry: Selecting appropriate solvents is essential for reaction setup, controlling reaction kinetics, and facilitating product purification through crystallization or chromatography.

-

Formulation Science: The solubility dictates the potential routes of administration. Poor aqueous solubility can be a major hurdle for oral and parenteral formulations, requiring advanced formulation strategies.

-

Preclinical Studies: In vitro and in vivo assays require the compound to be dissolved in a physiologically compatible vehicle. An accurate solubility profile prevents misleading results due to compound precipitation.

This guide provides the foundational knowledge and practical methodology to approach the solubility assessment of this compound.

Molecular Structure Analysis and Predicted Physicochemical Properties

The solubility behavior of a molecule is fundamentally dictated by its structure. The key features of this compound are analyzed below:

-

Molecular Formula: C₆H₁₃NO₂[4]

-

Molecular Weight: 131.17 g/mol (approx.)

-

Core Structure: A saturated six-membered oxane ring. The parent oxane ring is miscible with water and soluble in many organic solvents.[1][3]

-

Key Functional Groups:

-

Primary Amine (-NH₂): This group is basic and a potent hydrogen bond donor.[5][6] It can be protonated in acidic conditions to form a highly water-soluble ammonium salt.[7][8]

-

Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor. This group adds some polarity to the molecule.

-

Oxane Oxygen: The oxygen atom within the ring also acts as a hydrogen bond acceptor.

-

Predicted Properties Influencing Solubility:

-

LogP (Octanol-Water Partition Coefficient): The predicted XlogP for this compound is -0.7 .[4] A negative LogP value strongly suggests that the compound is hydrophilic and is likely to have high solubility in water.

-

Hydrogen Bonding: The molecule possesses two hydrogen bond donor sites (from the -NH₂) and three hydrogen bond acceptor sites (the amine nitrogen, the methoxy oxygen, and the ring oxygen).[4] This extensive capacity for hydrogen bonding is a primary driver of solubility in polar protic solvents like water and alcohols.[5][6]

-

Basicity: As an amine, the compound is basic. It will react with acids to form salts, a common strategy to dramatically increase aqueous solubility.[9]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis to be confirmed by experimental determination.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

High solubility is anticipated in these solvents. The ability of this compound to both donate and accept hydrogen bonds will allow it to integrate favorably into the hydrogen-bonding network of these solvents.[5][6] Low molecular weight amines are generally quite soluble in water and alcohols.[6][10] Given the low LogP, solubility in water is expected to be excellent.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

Good solubility is expected. While these solvents cannot donate hydrogen bonds, they are polar and can act as hydrogen bond acceptors. The dipole-dipole interactions between the solvent and the polar functional groups of this compound should facilitate dissolution. Compounds with polar functional groups often show high solubility in dipolar aprotic solvents.[11]

Nonpolar Solvents (e.g., Hexanes, Toluene, Dichloromethane)

Low to moderate solubility is predicted. The molecule's high polarity and hydrogen bonding capacity are mismatched with the nonpolar, van der Waals-driven nature of these solvents. While amines are generally soluble in solvents like dichloromethane[10], the overall hydrophilic nature (negative LogP) suggests that solubility in highly nonpolar solvents like hexanes will be poor.

Aqueous Buffers (Acidic and Basic pH)

-

Acidic pH (e.g., pH 1-5): Solubility is expected to be exceptionally high. The primary amine will be protonated to form the corresponding ammonium cation (R-NH₃⁺), which forms strong ion-dipole interactions with water, making it highly soluble. This is a defining characteristic of amines.

-

Neutral to Basic pH (e.g., pH 7-10): The compound will exist predominantly in its neutral, free base form. While still expected to be highly soluble due to its inherent polarity, its solubility will likely be lower than in acidic conditions.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very High | Extensive H-bonding, low LogP. |

| Aqueous Acid | 0.1 M HCl (pH 1) | Exceptionally High | Formation of a highly soluble ammonium salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |

| Less Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate | Balance of polar groups and hydrocarbon backbone. |

| Nonpolar | Hexanes, Toluene | Low to Very Low | Mismatch in polarity ("like dissolves like" principle). |

Experimental Protocol: Quantitative Solubility Determination via Equilibrium Shake-Flask Method

This section provides a robust, step-by-step protocol for determining the equilibrium solubility of this compound. The shake-flask method is a gold-standard technique for this purpose.[12]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved compound. The saturated supernatant is then filtered and its concentration is measured, typically via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid, verified purity)

-

Selected solvents (HPLC grade)

-